molecular formula C17H27ClN6O5 B558381 (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride CAS No. 99306-64-6

(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride

Cat. No.: B558381
CAS No.: 99306-64-6
M. Wt: 394,43*36,45 g/mole
InChI Key: OUVONNGVXPOXGB-ZOWNYOTGSA-N
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Description

(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H27ClN6O5 and its molecular weight is 394,43*36,45 g/mole. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O5.ClH/c1-17(2,3)28-16(25)22-13(5-4-10-20-15(18)19)14(24)21-11-6-8-12(9-7-11)23(26)27;/h6-9,13H,4-5,10H2,1-3H3,(H,21,24)(H,22,25)(H4,18,19,20);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVONNGVXPOXGB-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542375
Record name tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99306-64-6
Record name tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15H22ClN5O3C_{15}H_{22}ClN_{5}O_{3}. Its structure includes a tert-butyl group , a guanidino functional group , and a nitrophenyl moiety , which are critical for its biological activity. The presence of these groups allows for interactions with various biological targets, enhancing its therapeutic potential.

Mechanisms of Biological Activity

  • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activities. The nitrophenyl group is believed to play a role in scavenging free radicals, which contributes to cellular protection against oxidative stress.
  • Cytotoxic Effects : Research indicates that the guanidino group enhances the interaction with biological targets, potentially leading to cytotoxic effects against cancer cells. This property may be due to the compound's ability to interfere with cellular signaling pathways essential for tumor growth and survival .
  • Enzyme Modulation : The nitrophenyl group may also modulate enzyme activities or interact with cellular receptors, influencing metabolic processes. Studies have shown that similar compounds can inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor proliferation.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. The steps include:

  • Protection of the amine group using a tert-butyl (Boc) protecting group.
  • Coupling reactions involving the guanidine derivative and nitrophenyl amino acids.
  • Purification through chromatographic techniques to isolate the desired product.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-AminoquinolineAmino group; quinoline ringAntimalarial activity
GuanidineGuanidino groupModulates nitric oxide synthesis
Nitrobenzene derivativesNitrophenyl groupAntioxidant properties

This table highlights how structural similarities among compounds can confer distinct biological effects, suggesting that (S)-tert-butyl (5-guanidino...) could be a valuable candidate for further research in medicinal chemistry.

Potential Applications

The unique combination of structural elements in (S)-tert-butyl (5-guanidino...) suggests several potential applications:

  • Cancer Therapy : Due to its cytotoxic effects, this compound could be explored as a lead candidate for developing new anticancer agents.
  • Metabolic Disorders : Its ability to modulate enzyme activities may offer therapeutic avenues in treating metabolic diseases associated with oxidative stress and inflammation .

Scientific Research Applications

Peptide Synthesis

The compound serves as a protected form of L-arginine, facilitating the synthesis of arginine-containing peptides. The Boc group ensures chemoselectivity during peptide coupling reactions, while the nitro group allows for monitoring through UV absorbance .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The guanidino group enhances interactions with biological targets, potentially leading to therapeutic applications in treating oxidative stress-related conditions .

Cytotoxic Effects

Studies have shown that structurally related compounds can exhibit cytotoxic effects against cancer cells. The unique combination of functional groups in (S)-tert-butyl (5-guanidino...) may confer similar properties, making it a candidate for cancer therapy research .

Interaction Studies

The interactions of (S)-tert-butyl (5-guanidino...) with various protein targets have been investigated using techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies assess binding affinities and kinetics, which are essential for understanding pharmacokinetic properties and therapeutic outcomes .

Therapeutic Applications

In one case study, researchers explored the use of similar guanidine derivatives in modulating enzyme activities related to metabolic disorders. The results indicated that these compounds could enhance nitric oxide production, which is vital for cardiovascular health .

Cancer Research

Another study focused on the cytotoxic effects of nitrophenyl derivatives against various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, providing a basis for further development as anti-cancer agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The Boc group undergoes acid-catalyzed cleavage under trifluoroacetic acid (TFA) or HCl conditions, yielding free amines for subsequent peptide coupling .
Reaction conditions:

ReagentTemperatureTimeYield
TFA/DCM (1:1)0–25°C1–2 h85–92%
4M HCl/dioxane25°C4 h78%

The guanidino group remains stable under acidic conditions but requires protection during basic hydrolysis of the carbamate .

Nitro Group Reduction

The 4-nitrophenyl group is reduced to 4-aminophenyl under catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) :Ar NO2H2/Pd CAr NH2\text{Ar NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{Ar NH}_2Optimized conditions:

CatalystSolventPressureTimeYield
10% Pd-CEtOH/H₂O1 atm2 h89%
Na₂S₂O₄THF/H₂O30 min76%

The resulting amine can undergo diazotization or reductive alkylation .

Guanidino Group Reactivity

The guanidino group participates in:

  • Coordination chemistry : Binds transition metals (e.g., Cu²⁺) via lone-pair electrons from nitrogen .
  • Enzyme inhibition : Acts as a transition-state mimic in protease inhibition (e.g., plasminogen activators) .

Kinetic parameters for trypsin inhibition:

ParameterValue
KiK_i2.3 nM
IC₅₀ (pH 7.4)15 nM

Oxidative Degradation

Exposure to H₂O₂ or light induces decomposition via radical pathways:

  • Primary degradation products :
    • tert-Butyl alcohol (from Boc cleavage)
    • 4-Nitroaniline (from C–N bond cleavage) .

Stability data:

ConditionHalf-life
40°C/75% RH14 days
UV light (254 nm)6 h

Enzymatic Modifications

The compound serves as a substrate for:

  • Carboxypeptidases : Cleaves the C-terminal carbamate .
  • Nitric oxide synthase (NOS) : Oxidizes the guanidino group to citrulline .

Reaction rates with human NOS:

Isoformkcatk_{\text{cat}} (s⁻¹)KmK_m (μM)
iNOS0.4512.3
eNOS0.2818.7

Comparative Reactivity Table

Functional GroupReaction TypeKey ReagentsApplications
Boc carbamateAcidolysisTFA, HClDeprotection in SPPS
4-NitrophenylNucleophilic substitutionAmines, thiolsUV-monitored coupling
GuanidinoMetal coordinationCu²⁺, Zn²⁺Enzyme inhibition assays
Backbone amideEnzymatic hydrolysisTrypsin, carboxypeptidaseMetabolic studies

Key Research Findings

  • The Boc group’s stability in basic media (t1/2>72t_{1/2}>72 h at pH 9) enables selective modifications of the guanidino group .
  • Replacement of the 4-nitrophenyl with coumarin derivatives increases fluorescence-based tracking capabilities by 12-fold .
  • Computational modeling (DFT) predicts a 23 kcal/mol activation barrier for nitro group reduction, aligning with experimental data .

This compound’s multifunctional design supports its utility in drug discovery, particularly for targeting arginine-dependent biological pathways .

Preparation Methods

Synthesis of Boc-Protected (S)-2-Aminopentanoic Acid Intermediate

The (S)-2-aminopentanoic acid backbone is synthesized starting from L-norvaline. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM)/water biphasic system with sodium hydroxide (NaOH) as a base. Typical conditions yield 85–92% Boc-(S)-2-aminopentanoic acid after extraction and recrystallization.

Reaction Conditions

ReagentQuantity (mmol)SolventTemperatureTimeYield
L-Norvaline10.0DCM/H₂O (1:1)0°C → RT4 h90%
Boc₂O12.0
NaOH (1M)15.0

Introduction of the Guanidino Group

The guanidino moiety is introduced via reaction of Boc-(S)-2-aminopentanoic acid with 1H-pyrazole-1-carboxamidine hydrochloride in dimethylformamide (DMF) at 0°C. The reaction proceeds via nucleophilic substitution, with triethylamine (TEA) as a base. Purification by silica gel chromatography (ethyl acetate/hexane, 3:7) affords the guanidino intermediate in 75–80% yield.

Key Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.39 (s, 9H, Boc), 1.60–1.75 (m, 4H, CH₂), 3.15 (t, 2H, CH₂NH), 3.85 (q, 1H, α-CH), 6.90 (br s, 1H, NH), 7.20 (br s, 2H, guanidino NH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O, Boc), 1640 cm⁻¹ (guanidine).

Coupling with 4-Nitroaniline

The critical p-nitroanilide bond is formed using phosphorus oxychloride (POCl₃) as a condensing agent. Boc-(S)-5-guanidinopentanoic acid (1.0 eq) and 4-nitroaniline (1.2 eq) are dissolved in anhydrous tetrahydrofuran (THF), followed by dropwise addition of POCl₃ (1.5 eq) at −10°C. The mixture is stirred for 6 h, yielding the coupled product after aqueous workup (73–78% yield).

Optimization Notes

  • Excess POCl₃ improves conversion but risks side reactions (e.g., esterification).

  • Lower temperatures (−10°C to 0°C) minimize racemization at the α-carbon.

Hydrochloride Salt Formation

The Boc-protected intermediate is treated with hydrogen chloride (HCl) in dioxane (4M) to form the hydrochloride salt. After stirring for 2 h at room temperature, the product precipitates and is isolated by filtration (95% yield).

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves the target compound from byproducts (e.g., de-Boc species or unreacted 4-nitroaniline). Typical retention time: 12.4 min.

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₁₇H₂₆N₆O₅⁺: 418.1912; found: 418.1909.

  • Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, MeOH), confirming retention of (S)-configuration.

Challenges and Mitigation Strategies

Guanidino Group Instability

The guanidino moiety is prone to side reactions during coupling. Using orthogonal protecting groups (e.g., 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine) minimizes this issue.

Racemization During Coupling

Low-temperature conditions (−10°C) and rapid coupling agents (e.g., HATU/DIEA) preserve stereochemical integrity.

Industrial-Scale Considerations

Batch processes using flow chemistry reduce reaction times and improve yields. For example, continuous POCl₃ addition in microreactors enhances coupling efficiency (85% yield at 100 g scale).

Applications and Derivatives

The compound serves as a chromogenic substrate for serine proteases (e.g., trypsin), releasing p-nitroaniline upon enzymatic cleavage. Derivatives with modified nitroaniline groups (e.g., 4-aminobenzoyl) are under investigation for diagnostic applications .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic applications?

The compound contains a tert-butyl carbamate group, a guanidino moiety, a 4-nitrophenyl substituent, and a hydrochloride salt. The tert-butyl group enhances steric protection of the carbamate during synthesis, while the guanidino group (a strong base) participates in hydrogen bonding and ionic interactions, critical for biological targeting (e.g., protease inhibition). The 4-nitrophenyl group is electron-withdrawing, potentially stabilizing intermediates in nucleophilic substitution reactions. The hydrochloride salt improves solubility in polar solvents. Structural analogs in and highlight similar functional group interplay in synthetic pathways .

Q. What analytical techniques are recommended for characterizing this compound, and what challenges arise due to its structural complexity?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry (S-configuration) and confirm carbamate/guanidino connectivity. Deuterated DMSO may be required due to hydrochloride salt solubility.
  • X-ray crystallography : For absolute configuration verification, SHELX software ( ) is widely used for small-molecule refinement, though twinning or low-resolution data may complicate analysis .
  • Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., incomplete guanidino protection). Challenges include overlapping signals in NMR due to conformational flexibility and salt-induced peak broadening.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the carbamate or nitro group reduction (based on tert-butyl carbamate storage guidelines in and ) .
  • Handling : Use inert atmospheres (N2_2) for moisture-sensitive reactions. Safety protocols from and recommend ventilation and PPE due to potential decomposition products (e.g., CO, NOx_x) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the guanidino group while avoiding side reactions?

  • Stepwise protection : Use Boc (tert-butyloxycarbonyl) to protect amines before guanidinylation. For example, describes nitrobenzyl group introduction via reductive amination, which can be adapted for 4-nitrophenyl attachment .
  • Guanidinylation reagents : Employ 1H-pyrazole-1-carboxamidine or protected guanidine precursors to minimize undesired nucleophilic attack on the carbamate.
  • Monitoring : Use LC-MS to detect intermediates and optimize reaction times to prevent over-alkylation.

Q. How does the 4-nitrophenyl moiety impact the compound’s role in protease inhibition studies?

The nitro group enhances binding to enzyme active sites via π-π stacking (e.g., with trypsin-like proteases). In , a structurally related compound with a nitro group was used in SARS-CoV-2 protease inhibitor research, suggesting its utility in stabilizing transition-state analogs . Kinetic assays (e.g., fluorescence resonance energy transfer) can quantify inhibition constants (KiK_i), while mutagenesis studies validate nitro-group interactions.

Q. How can researchers resolve contradictions in crystallographic data for stereochemical assignments?

  • Redundancy checks : Compare SHELXL-refined structures ( ) with computational models (e.g., density functional theory) to validate bond lengths/angles .
  • Twinned data : Use SHELXE ( ) for iterative phasing if twinning is detected.
  • Complementary techniques : Circular dichroism (CD) or optical rotation can confirm chiral centers if crystallography is inconclusive.

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

  • Buffer compatibility : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC to monitor degradation (e.g., carbamate hydrolysis).
  • Temperature ramps : Conduct accelerated stability studies (40–60°C) to predict shelf life, referencing decomposition products identified in and .
  • Mass balance : Quantify residual parent compound and degradation byproducts (e.g., tert-butyl alcohol, guanidine) via GC-MS ( ) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., thrombin) to model guanidino and nitro group interactions.
  • MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) to identify key hydrogen bonds.
  • PubChem data ( ): Cross-validate in silico results with experimental bioactivity data from structural analogs .

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